molecular formula C10H17NO3 B3254944 Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate CAS No. 246543-68-0

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B3254944
CAS No.: 246543-68-0
M. Wt: 199.25 g/mol
InChI Key: PIVZJIWZYJLYGX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate (CAS: 246543-68-0) is a bicyclic organic compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its structure features an 8-oxabicyclo[3.2.1]octane core, where an oxygen atom bridges the bicyclic system, an amino group (-NH₂) at position 3, and an ethyl ester (-COOEt) substituent. Key physicochemical properties include:

  • Boiling point: 281°C
  • Density: 1.144 g/cm³
  • Refractive index: 1.497
  • Storage: Stable under dry, cool conditions (≤28°C) in a sealed container .

This compound is primarily used in pharmaceutical and biochemical research as a synthetic intermediate. Its amino and ester functionalities make it amenable to further derivatization, such as amide coupling or hydrolysis reactions .

Properties

IUPAC Name

ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-13-9(12)10(11)5-7-3-4-8(6-10)14-7/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVZJIWZYJLYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2CCC(C1)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666483
Record name Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246543-68-0
Record name Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold. One common method is through asymmetric cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, which are crucial for obtaining the desired stereochemistry of the compound.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of bicyclic compounds significantly influence their reactivity, stability, and applications. Below is a comparative analysis of Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₀H₁₇NO₃ 199.25 8-oxa bridge, 3-amino, ethyl ester Intermediate for drug synthesis
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate C₁₂H₁₉NO₃ 225.29 3-aza bridge, 8-oxo, tert-butyl ester Bulkier ester enhances stability
Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C₂₀H₂₅NO₅ 359.43 8-aza bridge, benzoyloxy, methyl Potential use in chiral catalysis
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₉H₁₃NO₃ 183.21 8-aza bridge, 3-oxo, ethyl ester Reactive ketone for nucleophilic additions
Ethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₀H₁₅NO₃ 199.25 8-aza bridge, 3-hydroxy, ethyl ester Hydroxyl group enables hydrogen bonding

Key Observations :

Heteroatom Variations: 8-Oxa vs. 8-Aza Bridges: The oxygen atom in the target compound (8-oxa) reduces basicity compared to nitrogen-containing analogs (8-aza), which may influence solubility and interaction with biological targets . 3-Amino vs. 3-Oxo/3-Hydroxy: The amino group in the target compound offers nucleophilic reactivity for amide formation, whereas oxo or hydroxy groups in analogs enable ketone/aldehyde chemistry or hydrogen bonding .

Ester Group Impact :

  • Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) are more labile under basic conditions, facilitating hydrolysis, while tert-butyl esters (e.g., ) provide steric protection, enhancing stability during synthesis .

Methyl groups on nitrogen (e.g., 8-methyl-8-aza) may alter steric hindrance and metabolic stability .

Physicochemical Properties: The target compound’s boiling point (281°C) is higher than simpler analogs (e.g., 3-oxo derivative in ), likely due to hydrogen bonding from the amino group .

Research and Application Insights

  • Synthetic Utility: The amino group in this compound allows for diverse functionalization, such as coupling with carboxylic acids to form amides, a common strategy in prodrug design .
  • Comparative Reactivity : Azabicyclo derivatives (e.g., ) are often prioritized in medicinal chemistry for their enhanced interaction with biological targets, while oxabicyclo systems (target compound) may serve as rigid scaffolds for stereoselective synthesis .
  • However, it still requires careful handling to avoid dust formation .

Biological Activity

Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate, also known by its CAS number 246543-68-0, is a bicyclic compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

PropertyDetails
Common Name This compound
CAS Number 246543-68-0
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol

Biological Activity Overview

The compound exhibits various biological activities that have been investigated in several studies, particularly focusing on its potential as a pharmacological agent.

Anticholinesterase Activity

Recent research has highlighted the anticholinesterase properties of this compound, suggesting its potential use in treating conditions like Alzheimer's disease. In a study involving molecular docking and enzyme inhibition assays, the compound demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in cholinergic signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with active sites of enzymes due to its bicyclic structure, which contributes to its biological efficacy. The presence of the amino group plays a crucial role in enhancing binding affinity to target enzymes, as evidenced by computational models and experimental data.

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized this compound and evaluated its biological activity against various enzymes. The results indicated that the compound exhibited a dose-dependent inhibition of AChE, with IC50 values comparable to established inhibitors .
  • Molecular Docking Studies :
    Molecular docking studies were conducted to predict the binding mode of this compound with AChE and BChE. The docking scores suggested strong interactions, supporting the experimental findings of enzyme inhibition .

Research Findings

Research findings indicate that this compound has potential therapeutic applications due to its ability to inhibit cholinesterase enzymes effectively:

StudyFindings
Molecular Docking StudyStrong binding affinity to AChE and BChE
Enzyme Inhibition AssaySignificant IC50 values indicating potent inhibition
Structure Activity RelationshipCorrelation between structural features and biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate
Reactant of Route 2
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate

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